molecular formula C16H26N2O3S B7682464 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol

2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol

Cat. No. B7682464
M. Wt: 326.5 g/mol
InChI Key: TXWBDEFLVHPECO-UHFFFAOYSA-N
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Description

2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol, also known as MPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In

Mechanism of Action

The exact mechanism of action of 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual action is thought to contribute to its anxiolytic, antidepressant-like, and antipsychotic effects.
Biochemical and Physiological Effects:
2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol has been shown to modulate the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, a region of the brain that plays a crucial role in learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol is its high selectivity for the 5-HT1A and 5-HT2A receptors, which allows for more specific targeting of these receptors in animal models. However, one limitation of 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol is its poor solubility in water, which can make it difficult to administer in experiments.

Future Directions

There are several future directions for research on 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol. One direction is to investigate its potential as a treatment for other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Another direction is to explore its effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol in animal models.

Synthesis Methods

The synthesis of 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol involves the reaction of 4-(2-methylpropyl)benzenesulfonyl chloride with piperazine in the presence of a base, followed by reduction with sodium borohydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has been shown to possess anxiolytic and antidepressant-like effects in animal models, indicating its potential as a treatment for anxiety and depression. 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol has also been studied for its antipsychotic effects in animal models of schizophrenia.

properties

IUPAC Name

2-[4-[4-(2-methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-14(2)13-15-3-5-16(6-4-15)22(20,21)18-9-7-17(8-10-18)11-12-19/h3-6,14,19H,7-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWBDEFLVHPECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol

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